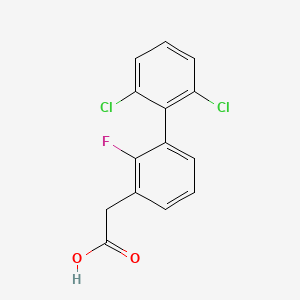
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The presence of chlorine and fluorine atoms in the biphenyl structure can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the biphenyl structure.
Acetylation: Introduction of the acetic acid moiety.
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, fluorine gas) and acetic anhydride. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Removal of halogen atoms or reduction of the acetic acid group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydroxide or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield biphenyl derivatives with fewer halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (2’,6’-Dichloro-biphenyl-3-yl)-acetic acid
- (2’,6’-Difluoro-biphenyl-3-yl)-acetic acid
- (2’,6’-Dichloro-2-methyl-biphenyl-3-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both halogens can enhance its stability and interaction with molecular targets compared to similar compounds with only one type of halogen.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[3-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-2-6-11(16)13(10)9-4-1-3-8(14(9)17)7-12(18)19/h1-6H,7H2,(H,18,19) |
Clave InChI |
QASYJUBYLCQIAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



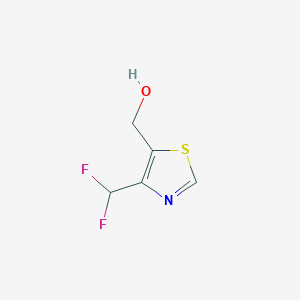
![Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14051952.png)
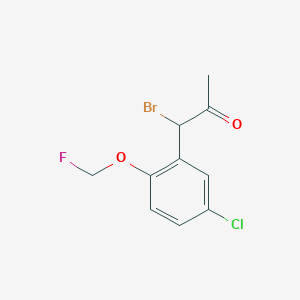
![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)

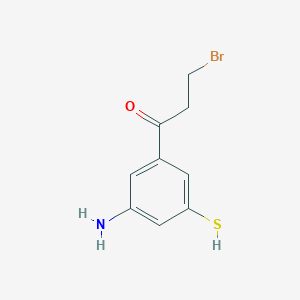
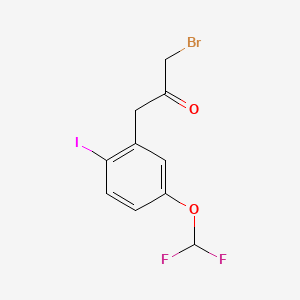

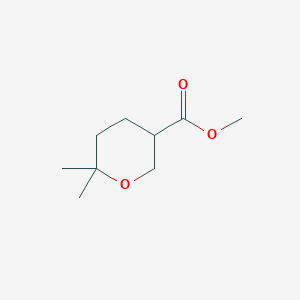
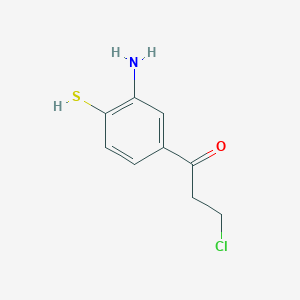
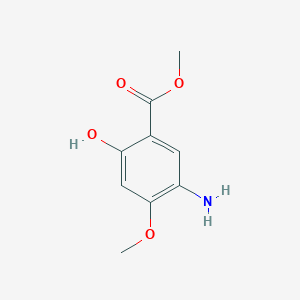
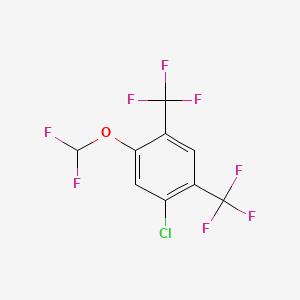
![(2,5-Dioxopyrrolidin-1-yl) 8-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B14052023.png)
